molecular formula C58H94N20O26S4 B10753450 BLEOMYCIN (bleomycin B2 shown)

BLEOMYCIN (bleomycin B2 shown)

Cat. No. B10753450
M. Wt: 1615.8 g/mol
InChI Key: MYFKIPTTYRRUOH-AGNCXHMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bleomycin is typically produced through microbial fermentation using Streptomyces verticillus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions of temperature, pH, and oxygen levels . The fermentation broth is then subjected to extraction and purification processes to isolate bleomycin.

Industrial Production Methods: Industrial production of bleomycin involves large-scale fermentation in bioreactors. The process includes:

Chemical Reactions Analysis

Types of Reactions: Bleomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

Molecular Formula

C58H94N20O26S4

Molecular Weight

1615.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-6-ethyl-4,5-dimethyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid

InChI

InChI=1S/C58H90N20O18S2.2H2O4S/c1-8-33-22(2)23(3)43(94-55-42(84)45(96-58(65)91)41(83)34(18-79)93-55)56(92-33)95-44(30-17-66-21-71-30)39(77-52(89)37-24(4)46(61)78-48(75-37)29(15-35(60)81)70-16-28(59)47(62)85)53(90)72-26(6)40(82)25(5)49(86)76-38(27(7)80)51(88)68-14-11-36-73-32(20-97-36)54-74-31(19-98-54)50(87)67-12-9-10-13-69-57(63)64;2*1-5(2,3)4/h17,19-23,25-29,33-34,38-45,55-56,70,79-80,82-84H,8-16,18,59H2,1-7H3,(H2,60,81)(H2,62,85)(H2,65,91)(H,66,71)(H,67,87)(H,68,88)(H,72,90)(H,76,86)(H,77,89)(H2,61,75,78)(H4,63,64,69);2*(H2,1,2,3,4)/t22-,23-,25?,26?,27?,28?,29?,33-,34+,38?,39?,40?,41+,42-,43-,44?,45-,55+,56?;;/m0../s1

InChI Key

MYFKIPTTYRRUOH-AGNCXHMGSA-N

Isomeric SMILES

CC[C@H]1[C@H]([C@@H]([C@@H](C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CCC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.